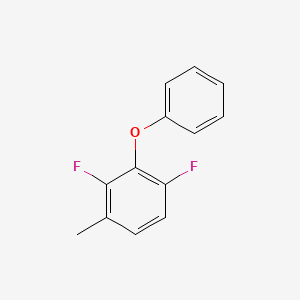
1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring substituted with a 3-chloro-benzenesulfonyl group and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine typically involves the reaction of 3-chloro-benzenesulfonyl chloride with piperidin-4-ylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-Chloro-benzenesulfonyl chloride+Piperidin-4-ylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide or sulfonate ester derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of sulfonic acid derivatives.
Scientific Research Applications
1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for treating diseases such as cancer and bacterial infections.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-benzenesulfonyl)-piperazine
- 1-(3-Chloro-benzenesulfonyl)-morpholine
- 1-(3-Chloro-benzenesulfonyl)-pyrrolidine
Uniqueness
1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine is unique due to the presence of both a piperidine ring and a sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions and form stable complexes with biological molecules. This makes it a versatile compound for various applications in medicinal chemistry, biology, and materials science.
Properties
Molecular Formula |
C11H15ClN2O2S |
|---|---|
Molecular Weight |
274.77 g/mol |
IUPAC Name |
1-(3-chlorophenyl)sulfonylpiperidin-4-amine |
InChI |
InChI=1S/C11H15ClN2O2S/c12-9-2-1-3-11(8-9)17(15,16)14-6-4-10(13)5-7-14/h1-3,8,10H,4-7,13H2 |
InChI Key |
WNZYHVCCZVWFAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)




![(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride](/img/structure/B12070917.png)







